[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate
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Overview
Description
The compound [(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate
is a type of chemical entity . It is a subclass of [3,5-Dihydroxy-2- [ [7- (hydroxymethyl)-1- [3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta [c]pyran-5-yl]oxy]-6-methyloxan-4-yl] 3- (4-hydroxyphenyl)prop-2-enoate .
Synthesis Analysis
The synthesis of this compound involves the combination of two extraction liquids, which are then concentrated under reduced pressure to a certain concentration . The concentrated solution is placed in a chromatography column containing D101 macroporous resin . The column is eluted with water and 40% and 95% ethanol . The 40% ethanol eluate is collected and concentrated under reduced pressure to an appropriate concentration . The concentrated solution is then separated by semi-preparative liquid chromatography . The elution is performed using an acetonitrile-water (10:90→100:0) gradient .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple hydroxy functions that are glycosylated . The compound has a molecular weight of 638.221070516 daltons and a chemical formula of C₃₀H₃₈O₁₅ .Scientific Research Applications
Styryllactone Derivatives from Goniothalamus macrophyllus
Another study focused on styryllactone derivatives isolated from Goniothalamus macrophyllus. The molecule investigated had two fused rings comprising a tetrahydro-2H-pyran and a lactone ring. The study provided insights into the molecular structure and interactions within the crystal, offering a foundational understanding of the compound's structural characteristics (Fun et al., 2012).
Biocatalytic Synthesis of Statin Side Chain Intermediate
A biocatalytic method was outlined for synthesizing a key lactonized statin side chain intermediate from its acetate precursor. This process, utilizing pancreatin powder-catalyzed cleavage, is significant for its chemoselectivity and its industrial applicability due to the convenience and economic feasibility of the procedure (Troiani, Cluzeau, & Časar, 2011).
properties
CAS RN |
52916-96-8 |
---|---|
Product Name |
[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate |
Molecular Formula |
C17H26O10 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate |
InChI |
InChI=1S/C17H26O10/c1-8(19)26-16(2)5-3-9-4-6-24-14(10(9)16)25-15-12(21)11(20)13(22)17(23,7-18)27-15/h4,6,9-15,18,20-23H,3,5,7H2,1-2H3/t9-,10?,11-,12-,13+,14?,15+,16?,17-/m1/s1 |
InChI Key |
FLOXQRMTDDOZKF-MUIWGTDSSA-N |
Isomeric SMILES |
CC(=O)O[C@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C |
SMILES |
CC(=O)OC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)C |
Canonical SMILES |
CC(=O)OC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Ajugoside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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